Atiratecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atiratecan is a topoisomerase inhibitor with potential anticancer activity.
Scientific Research Applications
1. Enhancement of Anticancer Drug Efficacy
Atiratecan, through its influence on DNA replication and repair mechanisms, can enhance the effectiveness of other anticancer drugs. For instance, ATR inhibitors like VE-821 and VX-970 have been shown to sensitize cancer cells to topoisomerase I inhibitors (e.g., topotecan, irinotecan) by disrupting DNA replication initiation and fork elongation responses. This combination of ATR inhibitors with topoisomerase I inhibitors is found to inhibit phosphorylation of ATR and Chk1, while significantly inducing γH2AX, a marker of DNA damage. This combination has shown enhanced tumor response without additional toxicity in vivo (Jossé et al., 2014).
2. Targeting DNA Repair Pathways in Cancer
Atiratecan plays a crucial role in elucidating DNA repair pathways associated with DNA–protein cross-links and replication stress, particularly in the context of topoisomerase I (TOP1) inhibitors like irinotecan and topotecan. New therapeutic strategies based on novel TOP1 inhibitor chemical scaffolds (e.g., indenoisoquinolines) and tumor-targeted delivery systems (e.g., liposome, PEGylation) are being developed. These strategies consider tumor-specific determinants like homologous recombination defects and Schlafen 11 expression to guide clinical applications of TOP1 inhibitors in combination with DNA damage response inhibitors, including PARP, ATR, CHEK1, and ATM inhibitors (Thomas & Pommier, 2019).
3. Pharmacogenetics and Personalized Medicine
The metabolic complexity of irinotecan, a key drug influenced by Atiratecan, highlights the importance of genetic variants in predicting drug-related toxicity and efficacy. The interplay between patient characteristics, lifestyle, comedication, and genetic variants in enzymes like CYP3A4 and UGT1A1 are crucial in determining irinotecan pharmacokinetics. This knowledge aids in the development of more personalized approaches to minimize toxicity and optimize efficacy in cancer treatment (de Man et al., 2018).
properties
CAS RN |
867063-97-6 |
---|---|
Product Name |
Atiratecan |
Molecular Formula |
C31H34N6O6 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
[(10S)-10-ethyl-5,9-dioxo-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaen-10-yl] 2-[(2-aminoacetyl)-methylamino]acetate |
InChI |
InChI=1S/C31H34N6O6/c1-4-6-7-11-36-17-33-21-9-8-10-22-26(21)28(36)18-14-37-23(27(18)34-22)12-20-19(29(37)40)16-42-30(41)31(20,5-2)43-25(39)15-35(3)24(38)13-32/h8-10,12,17H,4-7,11,13-16,32H2,1-3H3/t31-/m0/s1 |
InChI Key |
CWJSAEZZZABNRI-HKBQPEDESA-N |
Isomeric SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
Canonical SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
Appearance |
Solid powder |
Other CAS RN |
867063-97-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TP 300 TP-300 TP300 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.